molecular formula C10H10O3S B13876218 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13876218
M. Wt: 210.25 g/mol
InChI Key: DSLRGTXLMWQIHB-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a methylsulfonyl group attached to an indanone structure

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

6-methylsulfonyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O3S/c1-14(12,13)8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3

InChI Key

DSLRGTXLMWQIHB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of a methylsulfonyl group to the indanone core. One common method includes the reaction of 2,3-dihydro-1H-inden-1-one with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted indanone compounds.

Scientific Research Applications

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indanone core. This can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure combined with a methylsulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis methods. The structural characteristics are confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry. The presence of the methylsulfonyl group is significant as it may influence the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer. The results indicated that certain derivatives exhibited growth inhibition percentages ranging from 61.47% to 79.31% in different cancer models .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeGrowth Inhibition (%)
3eLeukemia61.47
3eNon-small cell lung cancer79.31
3eBreast cancer62.82

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Tubulin Polymerization Inhibition : Some derivatives have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase. This results in apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that these compounds can enhance caspase activity and induce morphological changes consistent with apoptosis in cancer cell lines .
  • Anti-Angiogenic Properties : Certain derivatives also exhibit anti-angiogenic activities, which are crucial for tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of a series of dihydro-1H-indene derivatives for their antiproliferative effects against various cancer cell lines. One specific derivative showed an IC50 value as low as 0.028 µM against K562 leukemia cells, demonstrating potent activity . These findings underscore the potential therapeutic applications of this class of compounds.

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